![molecular formula C23H29N5O5 B3509460 7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3509460.png)
7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Overview
Description
The compound 7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule with a molecular formula of C23H29N5O5 . It is known for its significant biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-dimethyl-2,6-dioxopurine and 4-methylpiperidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: is widely used in scientific research due to its biological activities. It is used in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: In the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It inhibits the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This interaction can modulate various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
7-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-1,3-DIMETHYL-8-(4-METHYLPIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: is unique due to its specific structural features and biological activities. Similar compounds include:
1,3-Dimethylxanthine: Known for its stimulant effects.
8-(4-Methylpiperidin-1-yl)xanthine: Used in studies related to adenosine receptors.
3,4-Dimethoxyphenyl derivatives: Known for their antioxidant properties.
Properties
IUPAC Name |
7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5/c1-14-8-10-27(11-9-14)22-24-20-19(21(30)26(3)23(31)25(20)2)28(22)13-16(29)15-6-7-17(32-4)18(12-15)33-5/h6-7,12,14H,8-11,13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIOSYBMCICVJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(=O)C4=CC(=C(C=C4)OC)OC)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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